1-Methyl-3-indoleacetic acid

概要

説明

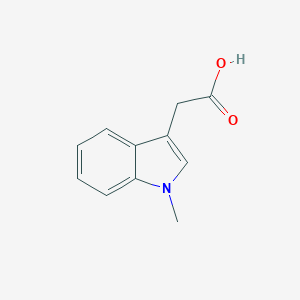

1-Methyl-3-indoleacetic acid is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in various scientific fields. This compound is structurally characterized by a methyl group attached to the nitrogen atom of the indole ring and an acetic acid moiety at the third position of the indole ring. Indole derivatives, including this compound, are known for their applications in medicinal chemistry, plant biology, and synthetic organic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-3-indoleacetic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, followed by methylation and carboxylation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions: 1-Methyl-3-indoleacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can convert it into indole-3-ethanol derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

Oxidation: Indole-3-carboxylic acids.

Reduction: Indole-3-ethanol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Medicinal Applications

1-M3-IAA has shown promise in various therapeutic contexts, particularly due to its anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that 1-M3-IAA can act as a small-molecule ligand for viral proteins, such as the hepatitis C virus NS3 complex, suggesting potential antiviral applications. Additionally, its structural similarity to other indole derivatives allows it to participate in biochemical pathways that could enhance the efficacy of cancer treatments.

Case Study:

In a study exploring the effects of indole derivatives on cancer cells, it was found that 1-M3-IAA could enhance photodynamic therapy's effectiveness when combined with specific dyes, leading to increased cell death in tumor models without significant toxicity .

Plant Growth Regulation

1-M3-IAA is structurally similar to indole-3-acetic acid (IAA), a well-known plant hormone involved in growth regulation. This compound has been studied for its effects on plant development and yield enhancement.

Effects on Crop Yield

The application of 1-M3-IAA has been associated with improved fruit size and seed yield in various crops. For instance, foliar applications have shown to increase the seed yield of rice and groundnut significantly .

Data Table: Impact of 1-M3-IAA on Crop Yield

| Crop Type | Application Method | Yield Increase (%) |

|---|---|---|

| Rice | Foliar spray | 20 |

| Groundnut | Soil application | 15 |

| Soybean | Foliar spray | 18 |

| Barley | Soil application | 25 |

Metabolic Role

1-M3-IAA participates in tryptophan-dependent metabolic pathways leading to the production of IAA, which is crucial for various physiological processes in plants. It acts as a precursor that can be hydrolyzed into IAA by specific enzymes (AtMES esterases) in Arabidopsis. This conversion highlights its role as a potential regulator of plant growth.

Biochemical Properties:

- Molecular Mechanism: Interacts with enzymes that modulate plant growth.

- Transport and Distribution: Distributed within plant tissues where it influences growth responses.

Industrial Applications

1-M3-IAA is utilized in the production of pharmaceuticals and agrochemicals due to its structural properties and biological activity.

Synthesis and Production

The industrial synthesis of 1-M3-IAA typically involves methods like Fischer indole synthesis followed by methylation and carboxylation reactions. These processes are optimized for high yield and purity, making it suitable for large-scale applications.

作用機序

The mechanism of action of 1-Methyl-3-indoleacetic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in plant growth regulation and cellular signaling pathways.

Pathways Involved: The compound influences pathways related to cell division, elongation, and differentiation, similar to natural auxins in plants.

類似化合物との比較

Indole-3-acetic acid: A natural plant hormone with similar structural features but different biological activities.

Indole-3-butyric acid: Another plant hormone with a longer carbon chain, used in rooting powders.

Indole-3-carboxylic acid: An oxidation product of indole-3-acetic acid with distinct chemical properties.

Uniqueness: 1-Methyl-3-indoleacetic acid is unique due to its specific methylation at the nitrogen atom, which alters its chemical reactivity and biological activity compared to other indole derivatives .

生物活性

1-Methyl-3-indoleacetic acid (1-MIA) is an indole derivative that has garnered attention for its diverse biological activities and potential applications in various scientific fields, including plant biology and medicinal chemistry. This article explores the biological activity of 1-MIA, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

1-MIA is characterized by a methyl group attached to the nitrogen atom of the indole ring and an acetic acid moiety at the third position. This structural configuration influences its biological activity, particularly its interactions with various enzymes and cellular processes.

1-MIA is primarily known for its role as a precursor in the biosynthesis of indole-3-acetic acid (IAA), a natural plant hormone. The compound interacts with the AtMES esterase family in Arabidopsis, leading to its hydrolysis into IAA, which subsequently activates growth-promoting effects in plants. The hydrolysis process suggests rapid metabolism within plant systems, influenced by environmental factors such as light and pH.

Plant Growth Regulation

As a derivative of IAA, 1-MIA plays a significant role in regulating plant growth and development. It has been shown to influence various cellular mechanisms, promoting cell elongation, division, and differentiation. Studies indicate that 1-MIA can enhance root development and overall plant vigor when applied exogenously .

Anticancer Properties

Research has indicated that 1-MIA exhibits potential anticancer properties. In vitro studies have demonstrated that 1-MIA can induce cytotoxic effects in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate free radicals upon activation by peroxidases has been linked to lipid peroxidation and subsequent cellular damage in cancerous cells .

Toxicological Studies

Toxicological assessments have revealed adverse effects associated with high doses of 1-MIA. In animal models, exposure to elevated concentrations led to hematological alterations, including anemia and leukopenia, as well as histopathological changes in organs such as the liver and kidneys . These findings underscore the importance of dosage in evaluating the safety profile of 1-MIA.

Comparative Analysis with Other Indole Derivatives

To better understand the unique properties of 1-MIA, it is useful to compare it with other indole derivatives:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Indole-3-acetic acid (IAA) | Natural auxin; no methyl group | Promotes plant growth; regulates cell elongation |

| Indole-3-butyric acid | Longer carbon chain | Used in rooting powders; promotes root formation |

| This compound | Methyl group at nitrogen | Potential anticancer effects; precursor to IAA |

Case Studies

Several studies have explored the biological activity of 1-MIA:

- Antiviral Activity : A study identified 1-MIA as a ligand capable of binding to hepatitis C virus proteins, suggesting potential antiviral applications.

- Cancer Research : Research demonstrated that low doses of 1-MIA could enhance the efficacy of photodynamic therapy for cancer treatment by increasing tumor concentrations significantly .

特性

IUPAC Name |

2-(1-methylindol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-7-8(6-11(13)14)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIPEFIYIQFVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291791 | |

| Record name | 1-Methyl-3-indoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-48-7 | |

| Record name | 1912-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3-indoleacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-methyl-3-indoleacetic acid influence its susceptibility to photo-oxidation in aqueous solutions?

A: Research suggests that the presence of a methyl group at the 1-position of the indole ring in this compound significantly influences its photo-oxidation pathway compared to 3-indoleacetic acid and methyl-3-indoleacetate. [, ] While detailed mechanistic insights are not provided in the abstracts, the studies indicate that the photo-oxidation products and quantum yields differ between these closely related compounds. [, ] This highlights the importance of structural modifications in modulating the photochemical behavior of indoleacetic acid derivatives.

Q2: Has this compound been investigated as a potential ligand for viral proteins?

A: Yes, this compound has been identified as a small-molecule ligand capable of binding to the full-length NS3 complex of the hepatitis C virus (HCV). [] The study determined the crystal structure of the complex, revealing that this compound occupies an alternate binding site on the NS3 protein. [] This finding suggests potential avenues for exploring the compound's antiviral properties and its interactions with viral targets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。